molecular formula C18H29N5O2 B5563770 N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide

N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide

Cat. No. B5563770
M. Wt: 347.5 g/mol
InChI Key: AOWOMXIIOXYIBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide often involves intricate routes that capitalize on the properties of imidazole and piperidine rings. For instance, Shankar et al. (2023) describe novel methods for the synthesis and site-selective C-H functionalization of imidazo-[1,2-a]pyridines, which share structural motifs with our compound of interest, showcasing the utility of both metal-catalyzed and metal-free approaches for functionalization at various positions on the ring (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide, like its synthesis, is complex, with multiple functional groups contributing to its properties and reactivity. The presence of imidazole and piperidine rings suggests a molecule capable of engaging in a range of intermolecular interactions, such as hydrogen bonding, which could be pivotal in its biological activities.

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazole and piperidine components are diverse. For example, the work by Zamora and Hidalgo (2015) on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) demonstrates the complex reactions these structures can undergo, including interactions with lipids and carbohydrates, which are crucial for understanding the reactivity and potential metabolism of our compound of interest (Zamora & Hidalgo, 2015).

Scientific Research Applications

  • Antimycobacterial Activity : Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, with some demonstrating significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Compounds such as those containing the N-[2-(piperazin-1-yl)ethyl] moiety have opened new directions for further structure-activity relationship (SAR) studies in antimycobacterial agents (Lv et al., 2017).

  • Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Research into the molecular interaction of this antagonist with the CB1 receptor has contributed to the understanding of its pharmacological properties and potential therapeutic applications (Shim et al., 2002).

  • Antitumor Agent Pharmacokinetics : 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), another related compound, is known for its use as an antitumor agent, particularly in treating malignant melanoma. Its metabolism, which plays a crucial role in its antitumor activity, has been studied to understand its species-dependent pharmacokinetics (Vincent et al., 1984).

  • Antituberculosis Agents : The design and synthesis of imidazo[1,2-a]pyridine carboxamides (IPAs) bearing N-(2-phenoxyethyl) moiety have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. This opens new directions for the development of antitubercular agents (Wu et al., 2016).

  • Antimicrobial Activity : The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved, with some showing excellent antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Rajkumar et al., 2014).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some imidazole derivatives show antibacterial activity, while others may have antitumor or antidiabetic effects .

Safety and Hazards

Imidazole compounds can have varying safety profiles depending on their specific structure. Some may be harmful if swallowed, cause skin irritation, or cause serious eye damage . Always refer to the specific safety data sheet for each compound.

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new imidazole derivatives with improved efficacy and safety profiles is a promising area of future research.

properties

IUPAC Name

N,N-dimethyl-4-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-20(2)18(25)22-10-6-14(7-11-22)17(24)23-9-4-5-15(13-23)16-19-8-12-21(16)3/h8,12,14-15H,4-7,9-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWOMXIIOXYIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3CCN(CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide

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